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molecular formula C8H10ClN B8657978 6-Ethyl nicotinyl chloride

6-Ethyl nicotinyl chloride

Cat. No. B8657978
M. Wt: 155.62 g/mol
InChI Key: CRBHUCMSOSCCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504508B2

Procedure details

N-{(2S,4R)-6-Chloro-1-[(6-ethylpyridin-3-yl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(4-chlorophenyl)acetamide was prepared following the procedure described for N-{(2S,4R)-1-[3,5-bis(trifluoromethyl)benzoyl]-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(4-chlorophenyl)acetamide substituting 6-ethyl nicotinyl chloride for 3,5-bistrifluoromethyl benzoyl chloride. (6-Ethyl nicotinyl chloride was prepared in two steps from methyl 6-chloronicotinate as described in the procedure for N-(4-chlorophenyl)-N-{(2S,4R)-1-[(6-ethylpyridin-3-yl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}acetamide).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-{(2S,4R)-1-[3,5-bis(trifluoromethyl)benzoyl]-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(4-chlorophenyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-(4-chlorophenyl)-N-{(2S,4R)-1-[(6-ethylpyridin-3-yl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]1[CH:4]=[C:5]([CH:31]=[C:32]([C:34](F)(F)F)[CH:33]=1)[C:6]([N:8]1[C:17]2[C:12](=[CH:13][C:14]([Cl:18])=[CH:15][CH:16]=2)[C@H:11]([N:19]([C:23]2[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=2)[C:20](=[O:22])[CH3:21])[CH2:10][C@@H:9]1[CH3:30])=[O:7].F[C:41](F)(F)[C:42]1[CH:43]=[C:44]([CH:48]=[C:49](C(F)(F)F)[CH:50]=1)[C:45]([Cl:47])=O.ClC1C=CC(C(OC)=O)=C[N:59]=1.ClC1C=CC([N:75]([C@H]2C3C(=CC=CC=3)N(C(C3C=NC(CC)=CC=3)=O)[C@@H](C)C2)C(=O)C)=CC=1>>[Cl:18][C:14]1[CH:13]=[C:12]2[C:17](=[CH:16][CH:15]=1)[N:8]([C:6]([C:5]1[CH:31]=[N:59][C:33]([CH2:32][CH3:34])=[CH:3][CH:4]=1)=[O:7])[C@@H:9]([CH3:30])[CH2:10][C@H:11]2[N:19]([C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=1)[C:20](=[O:22])[CH3:21].[CH2:42]([C:50]1[CH:49]=[CH:48][C:44]([CH2:45][Cl:47])=[CH:43][N:75]=1)[CH3:41]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)OC)C=C1
Step Two
Name
N-{(2S,4R)-1-[3,5-bis(trifluoromethyl)benzoyl]-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(4-chlorophenyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C(=O)N2[C@H](C[C@H](C3=CC(=CC=C23)Cl)N(C(C)=O)C2=CC=C(C=C2)Cl)C)C=C(C1)C(F)(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=C(C1)C(F)(F)F)(F)F
Step Four
Name
N-(4-chlorophenyl)-N-{(2S,4R)-1-[(6-ethylpyridin-3-yl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)N(C(C)=O)[C@@H]1C[C@@H](N(C2=CC=CC=C12)C(=O)C=1C=NC(=CC1)CC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2[C@@H](C[C@@H](N(C2=CC1)C(=O)C=1C=NC(=CC1)CC)C)N(C(C)=O)C1=CC=C(C=C1)Cl
Name
Type
product
Smiles
C(C)C1=NC=C(CCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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